N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, halogenated intermediates, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening and process optimization ensures that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
What sets N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethoxyphenyl and 3-methylphenyl groups may confer unique binding properties and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H23N5O2/c1-15-5-4-6-17(11-15)27-22-18(13-26-27)21(24-14-25-22)23-10-9-16-7-8-19(28-2)20(12-16)29-3/h4-8,11-14H,9-10H2,1-3H3,(H,23,24,25) |
InChI Key |
HYNZFVSNCNUFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.